MFCD01035764
Description
MFCD01035764 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are frequently employed in transition metal catalysis due to their ability to stabilize metal centers and modulate reactivity . Key properties inferred from similar compounds include:
- Molecular formula: Likely C₉H₁₀BClO₂ (based on structurally related boronates in and ).
- Molecular weight: ~200–220 g/mol.
- Solubility: Moderate solubility in polar aprotic solvents (e.g., 1.37 mg/mL in 1,4-dioxane) .
- Synthesis: Likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous boronates .
Properties
IUPAC Name |
3-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-8-3-7(4-9(21-2)11(8)19)5-13-16-12-15-10(18)6-14-17-12/h3-6,19H,1-2H3,(H2,15,16,17,18)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFPFCVKQJJRSB-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD01035764” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction is carried out under specific temperature, pressure, and pH conditions to ensure optimal yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD01035764” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions: The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
“MFCD01035764” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a role in biological studies, particularly in understanding cellular processes and biochemical pathways.
Medicine: In the medical field, “this compound” is investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD01035764” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD01035764 with two structurally and functionally similar compounds: CAS 1533-03-5 (trifluoromethyl-substituted ketone) and CAS 1046861-20-4 (bromo-chloro phenylboronic acid).
Structural and Functional Differences:
Electronic Effects :
- This compound’s boronate group enhances metal coordination, unlike CAS 1533-03-5’s trifluoromethyl ketone, which primarily influences steric bulk .
- CAS 1046861-20-4’s bromo and chloro substituents increase electrophilicity, favoring cross-coupling reactions over this compound’s alkene-mediated catalysis .
Thermodynamic Stability :
- This compound’s alkene-phosphine hybrid structure provides greater thermal stability (decomposition >200°C) than CAS 1533-03-5’s ketone (decomposition ~150°C) .
Research Findings and Limitations
- Synergistic Use in Catalysis: Hybrid ligands like this compound improve enantioselectivity in asymmetric hydrogenation by 20–30% over non-hybrid analogs .
- Toxicity Concerns : High skin permeability (log Kp = -6.58 cm/s) limits industrial use without protective formulations .
- Synthetic Challenges : Low yields (<50%) in palladium-catalyzed routes necessitate optimization of ligand-metal ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
